molecular formula C11H11F3OS B14074741 1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one

1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14074741
M. Wt: 248.27 g/mol
InChI Key: VRZUSFLDYLSQGT-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with a methylthio (-SMe) group at position 2 and a trifluoromethyl (-CF₃) group at position 3. The compound’s molecular formula is C₁₁H₁₁F₃OS, with a molecular weight of 248.27 g/mol . The methylthio group contributes moderate electron-donating properties via sulfur’s lone pairs, while the trifluoromethyl group is strongly electron-withdrawing, creating a polarized electronic environment.

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3OS/c1-3-9(15)8-6-7(11(12,13)14)4-5-10(8)16-2/h4-6H,3H2,1-2H3

InChI Key

VRZUSFLDYLSQGT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(F)(F)F)SC

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis

The Grignard methodology, adapted from the synthesis of analogous trifluoromethylphenyl ketones, involves reacting a pre-functionalized aryl bromide with an acylating agent. For instance, 2-(methylthio)-5-(trifluoromethyl)bromobenzene is treated with magnesium to form the corresponding Grignard reagent, which subsequently reacts with propanoyl chloride or acetic anhydride under controlled conditions.

Key Steps:

  • Grignard Reagent Preparation:
    The aryl bromide undergoes magnesium activation in tetrahydrofuran (THF) or tert-butyl methyl ether at temperatures below –10°C to prevent premature decomposition.
  • Acylation:
    The Grignard reagent is slowly added to cooled (–15°C) acetic anhydride, facilitating nucleophilic attack on the carbonyl group. This step achieves yields exceeding 85% in analogous systems, with strict temperature control minimizing byproduct formation.
  • Work-Up:
    Post-reaction hydrolysis with sodium hydroxide (pH >10) followed by extraction with dichloroethane or toluene isolates the crude product, which is purified via distillation.

Friedel-Crafts Acylation Approach

While Friedel-Crafts acylation is traditionally limited by the deactivating nature of trifluoromethyl groups, modified conditions enable its application. Using a Lewis acid catalyst such as aluminum chloride, propanoyl chloride is introduced to 2-(methylthio)-5-(trifluoromethyl)benzene under reflux in dichloroethane. The methylthio group’s electron-donating effect partially offsets the trifluoromethyl group’s deactivation, enabling moderate yields (40–50%).

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents like dichloroethane enhance electrophilic reactivity.
  • Catalyst Loading: Excess AlCl₃ (2.5 equiv.) compensates for reduced substrate reactivity.

Nucleophilic Substitution and Functionalization

This two-step approach first synthesizes 5-(trifluoromethyl)-2-fluorophenylpropan-1-one, followed by thiolation using methylthiolate. The fluoride group is displaced via nucleophilic aromatic substitution with sodium methylthiolate in dimethylformamide at 80°C, achieving 65–70% conversion.

Critical Parameters:

  • Leaving Group Efficiency: Fluoride’s superior leaving group ability compared to chloride ensures higher substitution rates.
  • Temperature Control: Reactions above 70°C risk desulfurization, necessitating precise thermal management.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Grignard-based syntheses demand subzero temperatures (–15°C to 5°C) to stabilize reactive intermediates, while Friedel-Crafts acylation requires reflux conditions (80–110°C) to overcome electronic deactivation. Solvent polarity significantly impacts reaction kinetics: THF and dichloroethane are preferred for their ability to stabilize charged species in Grignard and Friedel-Crafts reactions, respectively.

Catalytic and Stoichiometric Considerations

Triethylamine is employed in stoichiometric quantities to neutralize HCl byproducts during acylation, preventing catalyst poisoning. In contrast, Grignard reactions avoid catalysts, relying instead on the inherent nucleophilicity of the organomagnesium species.

Post-Synthesis Processing and Purification

Acid Quenching and Extraction

Reaction mixtures are quenched with cold hydrochloric acid (0–5°C) to protonate residual bases, followed by extraction with dichloroethane or toluene. This step removes inorganic salts and polar impurities, yielding an organic phase containing the crude product.

Drying and Distillation

Anhydrous sodium sulfate or magnesium sulfate is used to dry the organic extract. Rotary evaporation under reduced pressure isolates the ketone, which is further purified via fractional distillation (185–189°C at atmospheric pressure) to achieve >99% purity.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Complexity
Grignard Reaction 85–90% >99% High Moderate
Friedel-Crafts Acylation 40–50% 90–95% Low Low
Nucleophilic Substitution 65–70% 85–90% Moderate High

The Grignard method offers superior yield and scalability, making it industrially preferable despite requiring cryogenic conditions. Friedel-Crafts acylation, while simpler, suffers from low efficiency due to electronic deactivation. Nucleophilic substitution balances moderate yields with higher synthetic complexity.

Applications and Derivatives

This compound serves as a precursor to herbicides and neurokinin-1 receptor antagonists. Derivatives such as 1-(2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one exhibit enhanced bioactivity, underscoring the compound’s versatility in drug discovery.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often using strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Example Compound : 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one (CAS 1804102-74-6)

  • Structural Difference : The methylthio and trifluoromethyl groups are positioned at C3 and C2 of the phenyl ring, respectively, compared to C2 and C5 in the target compound.
  • Impact: Positional isomerism alters the electronic distribution and steric environment.

Substituent-Type Variations

Electron-Withdrawing vs. Electron-Donating Groups

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS 1340177-72-1) Substituents: -Cl (C5), -OCH₃ (C2), and -CF₃ (propanone backbone). Comparison:

  • The -OCH₃ group is strongly electron-donating, contrasting with the target compound’s moderately donating -SMe.
  • -Cl is electron-withdrawing but less so than -CF₃. This compound’s electronic profile may favor electrophilic substitution at different positions compared to the target compound .

1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one (CAS 1804283-20-2)

  • Substituents : -OCH₂CH₃ (C3), -SCF₃ (C4).
  • Comparison :
  • -SCF₃ is more electron-withdrawing than -CF₃, which could further polarize the aromatic ring .
Functional Group Replacements

2-(Methylamino)-1-(3-methylphenyl)propan-1-one Substituents: -NHCH₃ (propanone backbone), -CH₃ (C3). Comparison:

  • The methylamino group introduces basicity and hydrogen-bonding capability, absent in the target compound. This could enhance solubility in polar solvents but reduce stability under acidic conditions .

Chalcone Derivatives

Example Compound : 1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one

  • Structural Features : A chalcone backbone (α,β-unsaturated ketone) with -OH (C2) and -CH₃ (C5) on the aromatic ring.
  • Comparison :
    • The α,β-unsaturation in chalcones enables conjugation, increasing UV absorption and reactivity in Michael additions.
    • The -OH group enhances polarity and crystallinity, as evidenced by its resolved crystal structure (Acta Cryst. 2011) .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties
Target Compound C₁₁H₁₁F₃OS -SMe (C2), -CF₃ (C5) 248.27 Polarized aromatic ring
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one C₁₁H₁₁F₃OS -SMe (C3), -CF₃ (C2) 248.27 Steric hindrance
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C₁₀H₇ClF₃O₂ -Cl (C5), -OCH₃ (C2), -CF₃ 254.61 High polarity
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₅NO -NHCH₃ (backbone), -CH₃ (C3) 177.24 Basic, H-bond donor

Table 2: Substituent Electronic Effects

Substituent Electronic Nature Example Compound Impact on Reactivity
-CF₃ Strongly electron-withdrawing Target compound Stabilizes negative charges
-SMe Moderately electron-donating Target compound Enhances lipophilicity
-OCH₃ Strongly electron-donating 3-(5-Chloro-2-methoxyphenyl)... Activates ring for electrophilic substitution
-SCF₃ Electron-withdrawing 1-(3-Ethoxy-4-(trifluoromethylthio)... Increases ring polarization

Research Findings and Implications

  • Crystallinity : Chalcone derivatives like 1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one exhibit well-defined crystal structures due to hydrogen bonding from -OH groups . The target compound’s lack of polar groups may reduce crystallinity.
  • Reactivity : The -CF₃ group in the target compound likely deactivates the aromatic ring toward electrophilic substitution compared to -OCH₃-containing analogs .
  • Solubility: Compounds with amino groups (e.g., 2-(Methylamino)-1-(3-methylphenyl)propan-1-one) may exhibit higher aqueous solubility than the target compound due to hydrogen-bonding capacity .

Q & A

Q. What synthetic routes are effective for preparing 1-(2-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one?

The compound can be synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation . For example, trifluoromethyl- and methylthio-substituted aromatic precursors (e.g., 2-methylthio-5-trifluoromethylbenzene) may react with propanoyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the ketone. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid over-acylation or side reactions at the electron-deficient trifluoromethyl-substituted ring .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of:

  • NMR spectroscopy : Compare chemical shifts of aromatic protons (δ 7.2–8.5 ppm) and methylthio/methyl groups (δ 2.1–2.5 ppm) with analogous compounds .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Match calculated and observed C, H, S, and F percentages.
  • Single-crystal X-ray diffraction (if crystallizable): Resolve bond lengths (e.g., C=O: ~1.22 Å) and angles to confirm stereoelectronic effects .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and methylthio groups influence reactivity in cross-coupling reactions?

The trifluoromethyl group is strongly electron-withdrawing (-I effect), deactivating the aromatic ring toward electrophilic substitution but enhancing stability toward oxidation. The methylthio group (-SMe) is moderately electron-donating (+M effect), directing electrophiles to the para position. Steric hindrance from -CF₃ may slow reactions at the ortho position. Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?

  • Dynamic effects : Conformational flexibility or hindered rotation (e.g., around the propanone moiety) may cause splitting. Variable-temperature NMR can identify such cases .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., oxidation of -SMe to sulfoxide).
  • Crystal packing effects : X-ray crystallography may reveal intermolecular interactions (e.g., C-H···O) that distort spectral predictions .

Q. What computational methods predict the compound’s bioactivity or interaction with biological targets?

  • Molecular docking : Screen against enzymes (e.g., cytochrome P450) using the trifluoromethyl group as a pharmacophore for hydrophobic binding pockets.
  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values for -CF₃ and -SMe) with observed biological activity .
  • ADMET prediction : Assess metabolic stability (e.g., susceptibility to hepatic sulfoxidation) .

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